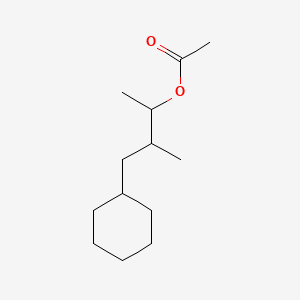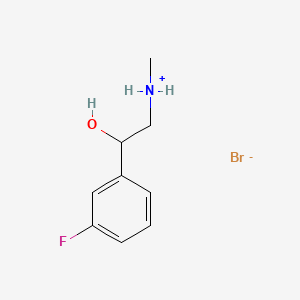
3-Fluoro-alpha-(methylaminomethyl)benzyl alcohol hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-alpha-(methylaminomethyl)benzyl alcohol hydrobromide is an organic compound with a unique structure that includes a fluorine atom, a methylamino group, and a benzyl alcohol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-alpha-(methylaminomethyl)benzyl alcohol hydrobromide typically involves the introduction of a fluorine atom into the benzyl alcohol structure. One common method is the nucleophilic substitution reaction where a fluorine source, such as potassium fluoride, reacts with a suitable precursor under specific conditions. The reaction is often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) to enhance the nucleophilicity of the fluoride ion .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available benzyl alcohol derivatives. The process includes steps such as halogenation, amination, and subsequent purification to obtain the final product in high yield and purity. The use of continuous flow reactors and automated synthesis platforms can improve the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-alpha-(methylaminomethyl)benzyl alcohol hydrobromide undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Aplicaciones Científicas De Investigación
3-Fluoro-alpha-(methylaminomethyl)benzyl alcohol hydrobromide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Fluoro-alpha-(methylaminomethyl)benzyl alcohol hydrobromide involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biochemical pathways. The methylamino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-alpha-(propylaminomethyl)benzyl alcohol hydrobromide: Similar structure but with a propylamino group instead of a methylamino group.
Phenylephrine: Contains a similar benzyl alcohol structure but lacks the fluorine atom.
Uniqueness
3-Fluoro-alpha-(methylaminomethyl)benzyl alcohol hydrobromide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
2794-40-3 |
|---|---|
Fórmula molecular |
C9H13BrFNO |
Peso molecular |
250.11 g/mol |
Nombre IUPAC |
[2-(3-fluorophenyl)-2-hydroxyethyl]-methylazanium;bromide |
InChI |
InChI=1S/C9H12FNO.BrH/c1-11-6-9(12)7-3-2-4-8(10)5-7;/h2-5,9,11-12H,6H2,1H3;1H |
Clave InChI |
DVKSOXIURWXYHN-UHFFFAOYSA-N |
SMILES canónico |
C[NH2+]CC(C1=CC(=CC=C1)F)O.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




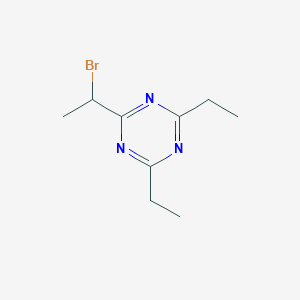
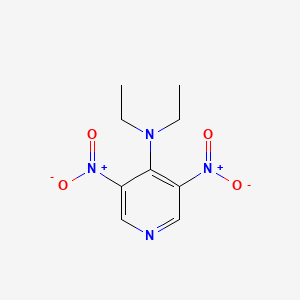
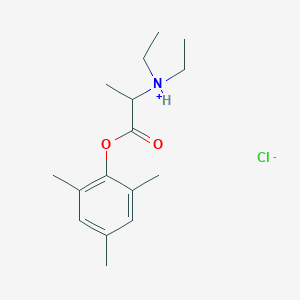
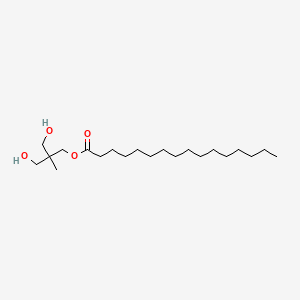


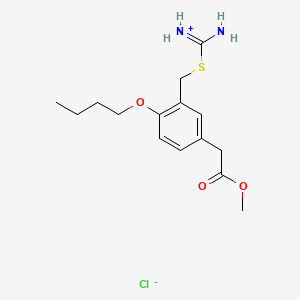

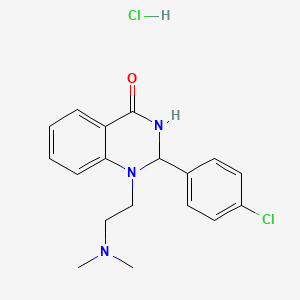
![Propanenitrile, 3-[(1-phenyl-1H-tetrazol-5-yl)thio]-](/img/structure/B15342034.png)
